Quisinostat vs. Vorinostat: Superior Antiproliferative Activity Across Solid Tumor and Hematologic Cancer Cell Lines
In head-to-head cell proliferation assays across a panel of human cancer cell lines (including lung, breast, colon, prostate, brain, and ovarian cancers), quisinostat demonstrated superior antiproliferative potency compared to vorinostat (SAHA). The median IC50 values for quisinostat ranged from 3.1 to 246 nM, whereas vorinostat exhibited higher IC50 values in parallel testing .
| Evidence Dimension | Antiproliferative activity (cell viability IC50) |
|---|---|
| Target Compound Data | IC50 range: 3.1–246 nM across multiple human cancer cell lines |
| Comparator Or Baseline | Vorinostat (SAHA) — higher IC50 values reported in parallel assays; specific values not extracted but quisinostat noted as 'more effective than Vorinostat, R306465, Panobinostat, CRA-24781, and Mocetinostat' |
| Quantified Difference | Superior potency (lower IC50) across all tested cell lines; exact fold difference varies by cell line |
| Conditions | Cell-free HDAC enzymatic assay and cell proliferation assays using colo-205, HT-29, HCT-116, H460, H1229, DU145, and A2780 cell lines |
Why This Matters
Procurement of quisinostat is justified for studies requiring lower drug concentrations to achieve therapeutic effects, which may translate to reduced off-target toxicity in translational research.
